1-Pyrrolidinepropanol, alpha,alpha-bis(o-methoxyphenyl)-beta-methyl-, hydrobromide
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Overview
Description
1-Pyrrolidinepropanol, alpha,alpha-bis(o-methoxyphenyl)-beta-methyl-, hydrobromide is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds are characterized by the presence of a phenyl group attached to a propanoid chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinepropanol, alpha,alpha-bis(o-methoxyphenyl)-beta-methyl-, hydrobromide typically involves the reaction of pyrrolidine with a suitable precursor that contains the alpha,alpha-bis(o-methoxyphenyl)-beta-methyl- moiety. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization may be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinepropanol, alpha,alpha-bis(o-methoxyphenyl)-beta-methyl-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-Pyrrolidinepropanol, alpha,alpha-bis(o-methoxyphenyl)-beta-methyl-, hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinepropanol, alpha,alpha-bis(o-methoxyphenyl)-beta-methyl-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Pyrrolidinepropanol, alpha,alpha-bis(p-methoxyphenyl)-beta-methyl-, hydrobromide
- 1-Pyrrolidinepropanol, alpha,alpha-bis(o-chlorophenyl)-beta-methyl-, hydrobromide
Uniqueness
1-Pyrrolidinepropanol, alpha,alpha-bis(o-methoxyphenyl)-beta-methyl-, hydrobromide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties may include solubility, reactivity, and biological activity, making it valuable for various applications.
Properties
CAS No. |
35706-80-0 |
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Molecular Formula |
C22H30BrNO3 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
1,1-bis(2-methoxyphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-ol;hydrobromide |
InChI |
InChI=1S/C22H29NO3.BrH/c1-17(16-23-14-8-9-15-23)22(24,18-10-4-6-12-20(18)25-2)19-11-5-7-13-21(19)26-3;/h4-7,10-13,17,24H,8-9,14-16H2,1-3H3;1H |
InChI Key |
ROXALBCTUYFFGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCC1)C(C2=CC=CC=C2OC)(C3=CC=CC=C3OC)O.Br |
Origin of Product |
United States |
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